molecular formula C26H20BrN3O3 B15016891 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate

4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B15016891
M. Wt: 502.4 g/mol
InChI Key: MMDWFWSYPDWCSQ-MUFRIFMGSA-N
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Description

4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a bromine atom, a naphthalene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalen-2-yl amine: This can be achieved through the reduction of naphthalen-2-yl nitro compound.

    Acylation: The naphthalen-2-yl amine is then acylated with acetic anhydride to form the corresponding acetamide.

    Condensation: The acetamide is condensed with 4-bromo-2-formylbenzoic acid under acidic conditions to form the imine.

    Esterification: Finally, the imine is esterified with benzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.

    Nucleophilic Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

    Oxidation and Reduction: The imine group can be reduced to an amine, and the naphthalene ring can undergo oxidation to form naphthoquinone derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) catalysts.

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substituted Phenyl Benzoates: From electrophilic aromatic substitution.

    Carboxylic Acids: From nucleophilic substitution.

    Naphthoquinones: From oxidation reactions.

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl benzoate
  • Methyl 4-bromobenzoate
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring strong π-π interactions, such as DNA intercalation and enzyme inhibition.

Properties

Molecular Formula

C26H20BrN3O3

Molecular Weight

502.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H20BrN3O3/c27-22-11-13-24(33-26(32)19-7-2-1-3-8-19)21(14-22)16-29-30-25(31)17-28-23-12-10-18-6-4-5-9-20(18)15-23/h1-16,28H,17H2,(H,30,31)/b29-16+

InChI Key

MMDWFWSYPDWCSQ-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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